

# BB-1701 Demonstrates Superior Efficacy in T-DM1 Resistant Breast Cancer Models

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## Compound of Interest

Compound Name: MSI-1701

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[City, State] – [Date] – Bliss Biopharmaceutical's novel antibody-drug conjugate (ADC), BB-1701, has shown significant preclinical efficacy in tumor models resistant to the widely used HER2-targeted therapy, trastuzumab emtansine (T-DM1). These findings, aimed at researchers, scientists, and drug development professionals, position BB-1701 as a promising therapeutic alternative for patients with advanced or metastatic HER2-positive breast cancer who have developed resistance to current treatments.

BB-1701 is an ADC composed of a humanized anti-HER2 monoclonal antibody conjugated to the potent microtubule inhibitor, eribulin.[1] This unique composition allows for targeted delivery of eribulin to HER2-expressing cancer cells, leading to mitotic catastrophe and cell death.[2] Preclinical studies demonstrate that BB-1701 not only overcomes T-DM1 resistance but also exhibits a potent bystander effect and induces immunogenic cell death (ICD), further enhancing its anti-tumor activity.

## Comparative Efficacy in T-DM1 Resistant Models

In a patient-derived xenograft (PDX) model of T-DM1 resistant breast cancer, MAXF574, a single administration of BB-1701 at a dose of 5 mg/kg resulted in significant tumor growth inhibition.[3] This demonstrates the potent in vivo activity of BB-1701 in a clinically relevant model of acquired resistance.

While direct comparative IC50 values in a single, well-characterized T-DM1 resistant cell line are not yet publicly available, data from various HER2-expressing cell lines highlight the superior potency of BB-1701. In HER2-low cell lines, BB-1701 consistently demonstrates lower IC50 values compared to both T-DM1 and another HER2-targeting ADC, DS-8201a.[3]

Cell Line	HER2 Expression	BB-1701 IC50 (nM)	T-DM1 IC50 (nM)	DS-8201a IC50 (nM)
A549	Low	Lower than T-DM1 & DS-8201a	Data Not Available	Data Not Available
NCI-H1975	Low	Lower than T-DM1 & DS-8201a	Data Not Available	Data Not Available
NUGC-3	Low	Lower than T-DM1 & DS-8201a	Data Not Available	Data Not Available

Table 1: Comparative in vitro cytotoxicity of BB-1701 and other HER2-targeting ADCs in HER2-low cancer cell lines.[3]

## Mechanism of Action: Overcoming Resistance

The efficacy of BB-1701 in T-DM1 resistant settings can be attributed to several key factors:

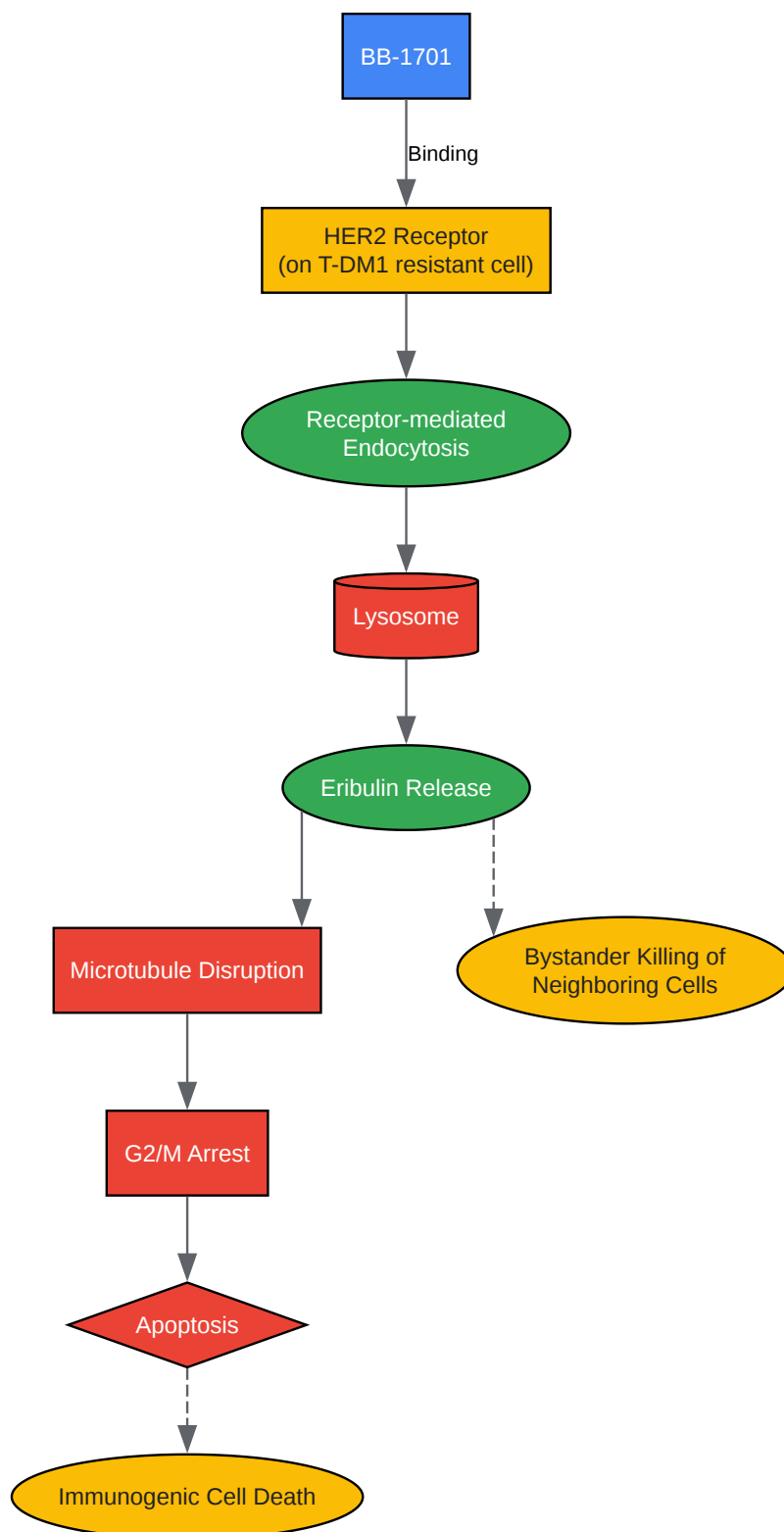
- **Novel Payload:** Eribulin, the cytotoxic payload of BB-1701, has a distinct mechanism of action from DM1, the payload of T-DM1. Eribulin inhibits microtubule dynamics by a unique mechanism, binding to the plus ends of microtubules and suppressing their growth.[2][4][5][6] This can be effective even when resistance to DM1, which also targets microtubules, has developed.
- **Bystander Effect:** BB-1701 exhibits a significant bystander killing effect, meaning that once the eribulin payload is released within a HER2-positive cell, it can diffuse into and kill adjacent HER2-negative tumor cells. This is particularly important in heterogeneous tumors where HER2 expression may vary.

- Immunogenic Cell Death (ICD): Treatment with BB-1701 has been shown to induce ICD, a form of cancer cell death that activates an anti-tumor immune response. This can lead to a more durable therapeutic effect.

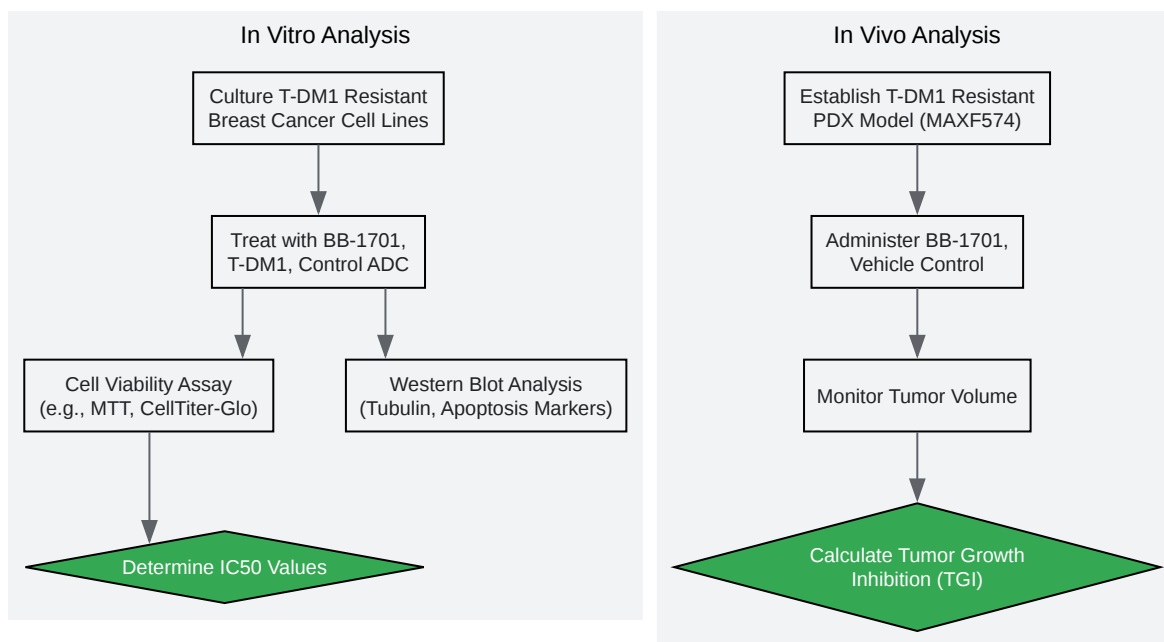
## Signaling Pathway and Experimental Workflow

The proposed mechanism of action and experimental validation workflow for BB-1701 are depicted in the following diagrams:

## BB-1701 Mechanism of Action in T-DM1 Resistant Cells



## Experimental Workflow for Efficacy Evaluation



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